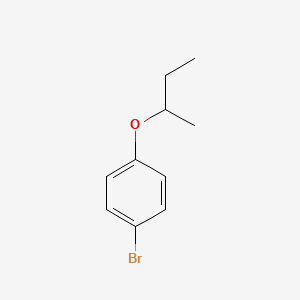

1-溴-4-(丁-2-氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Bromo-4-(butan-2-yloxy)benzene" is a brominated aromatic compound with a butan-2-yloxy substituent at the para position relative to the bromine atom. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their reactions, synthesis, and properties are discussed, which can provide insights into the behavior and characteristics of "1-Bromo-4-(butan-2-yloxy)benzene".

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of "1-Bromo-4-(3,7-dimethyloctyl)benzene" was achieved through a series of reactions, including bromination and alkylation, and characterized using NMR, IR spectroscopy, and elemental analysis . Similarly, the synthesis of "(Z)-1-Bromo-2-methyl-1-butene" involved a Wittig-Horner reaction, demonstrating the versatility of brominated compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of various brominated benzene derivatives were determined, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are significant in understanding the packing and stability of these compounds . These findings can be extrapolated to predict the molecular interactions that "1-Bromo-4-(butan-2-yloxy)benzene" may exhibit.

Chemical Reactions Analysis

Brominated aromatic compounds participate in a variety of chemical reactions. The study on the reactions of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3·4H2O resulted in both addition-elimination and substitution products, indicating the reactivity of brominated compounds towards nucleophiles . Additionally, the formation of long-chain alkyl halides from reactions of 1,4-bis(tetrazole)benzenes with dibromoalkanes suggests the potential for "1-Bromo-4-(butan-2-yloxy)benzene" to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the fluorescence properties of "1-Bromo-4-(2,2-diphenylvinyl)benzene" were investigated, showing significant differences in fluorescence intensity between the solution and solid states, which is attributed to the steric configuration that hinders tight intermolecular packing . This highlights the potential for "1-Bromo-4-(butan-2-yloxy)benzene" to exhibit unique optical properties.

科学研究应用

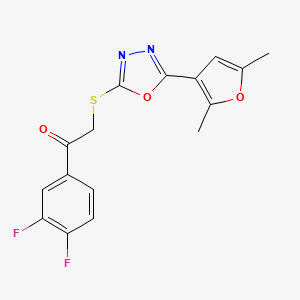

分子电子元件的合成

1-溴-4-(丁-2-氧基)苯被用作合成寡(苯乙炔)和寡(苯乙烯)导线的前体,作为巯基端基分子导线在分子电子学中的构建模块。芳基溴化物高效转化为复杂结构的过程展示了1-溴-4-(丁-2-氧基)苯在推动分子电子学领域发展中的作用,通过其使得创造具有潜在应用于纳米尺度设备的导电材料成为可能(Stuhr-Hansen et al., 2005)。

合成化学的进展

该化合物在合成化学中的反应性和实用性通过其参与各种合成过程而得到突显。它作为羟基的稳定保护基,可以通过Pd催化胺化后接受酸处理而去除。此外,它已被用于对杂功能基团和碳亲核试剂进行对位溴苄基化,展示了其在复杂有机合成过程中的多功能性(Herzner & Seeberger, 2003)。

发展发光材料

1-溴-4-(丁-2-氧基)苯的另一个重要应用是合成具有聚集诱导发光(AIE)性质的化合物。这种性质对于开发新的发光材料至关重要,这些材料在生物成像、传感器和光电子器件中具有潜在应用。已经探索了1-溴-4-(丁-2-氧基)苯衍生物的合成和荧光性质,以更好地理解并利用这种现象用于先进材料应用(Zuo-qi, 2015)。

对配位化学的贡献

在配位化学中,1-溴-4-(丁-2-氧基)苯衍生物已被用于合成新型金属-有机框架(MOFs)。这些材料具有高孔隙度和特定表面积等独特性质,使它们适用于气体储存、分离和催化应用。用柔性双(咪唑基)和带电离二羧酸配体合成的镉(II) MOFs展示了1-溴-4-(丁-2-氧基)苯在创造具有潜在工业和环境应用的复杂结构中的实用性(Li et al., 2012)。

作用机制

Mode of Action

The compound could potentially undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific biological target and the conditions in the biological system.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity could be affected by the pH of the environment .

安全和危害

The safety data sheet for a similar compound, Bromo-4-butylbenzene, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance .

属性

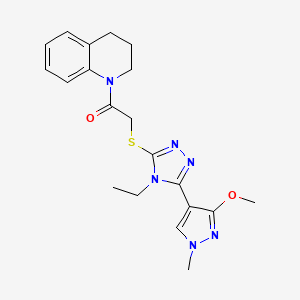

IUPAC Name |

1-bromo-4-butan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGSCINCRHLIPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[3-(2-chlorophenoxy)phenyl]methyl]acetamide](/img/structure/B2503283.png)

![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)

![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)

![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)